molecular formula C19H38O B15287483 (+/-)-9,10-cis-Epoxy-nonadecane

(+/-)-9,10-cis-Epoxy-nonadecane

Cat. No.: B15287483
M. Wt: 282.5 g/mol
InChI Key: IDEQNIOEFSEJSA-MOPGFXCFSA-N
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Description

(+/-)-9,10-cis-Epoxy-nonadecane is an organic compound characterized by the presence of an epoxide functional group This compound is a chiral molecule, meaning it has non-superimposable mirror images The epoxide group is a three-membered ring consisting of an oxygen atom and two carbon atoms, which makes it highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9,10-cis-Epoxy-nonadecane typically involves the epoxidation of nonadecene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the double bond in nonadecene to form the epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using metal catalysts, such as titanium silicalite, can be employed to achieve higher yields and selectivity. The reaction conditions are optimized to ensure the efficient conversion of nonadecene to the desired epoxide.

Chemical Reactions Analysis

Types of Reactions

(+/-)-9,10-cis-Epoxy-nonadecane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile used.

Scientific Research Applications

(+/-)-9,10-cis-Epoxy-nonadecane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (+/-)-9,10-cis-Epoxy-nonadecane involves the reactivity of the epoxide group. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different physical properties.

    Styrene oxide: An aromatic epoxide with distinct chemical behavior due to the presence of the phenyl group.

    Epichlorohydrin: A chlorinated epoxide with applications in polymer production and as a reagent in organic synthesis.

Uniqueness

(+/-)-9,10-cis-Epoxy-nonadecane is unique due to its longer carbon chain and specific stereochemistry This gives it distinct physical and chemical properties compared to smaller or differently substituted epoxides

Properties

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

(2S,3R)-2-nonyl-3-octyloxirane

InChI

InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1

InChI Key

IDEQNIOEFSEJSA-MOPGFXCFSA-N

Isomeric SMILES

CCCCCCCCC[C@H]1[C@H](O1)CCCCCCCC

Canonical SMILES

CCCCCCCCCC1C(O1)CCCCCCCC

Origin of Product

United States

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